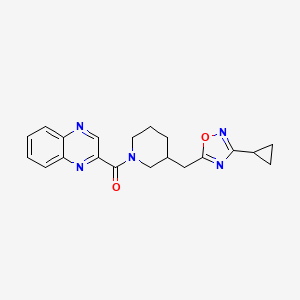

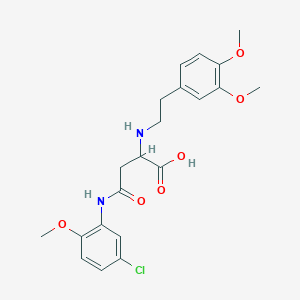

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied using single crystal X-ray diffraction method . It was revealed that there is an intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .Chemical Reactions Analysis

The general experimental procedure for the synthesis of 1,2,4-oxadiazoles involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, a related compound,(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol, has a molecular weight of 140.14 and is a solid at room temperature .

科学的研究の応用

Synthesis and Biological Activity

Synthetic Methodologies : Research focuses on the synthesis of quinoxaline derivatives, including those with 1,2,4-oxadiazole moieties, highlighting their potential as anti-inflammatory and analgesic agents. The synthetic routes often involve condensation reactions and cyclization, demonstrating the versatility of these scaffolds in medicinal chemistry (Wagle, Adhikari, & Kumari, 2008).

Pharmacological Activities : Compounds featuring oxadiazole and quinoxaline rings have been explored for various pharmacological activities, including antimicrobial, antiviral, and antitumor properties. For instance, certain quinazoline derivatives based on the HER_2 receptor have shown promising antitumor activities, suggesting the potential utility of structurally related compounds in cancer therapy (Cai Zhi-qian, 2015).

Analytical and Biochemical Characterization

Analytical Techniques : High-performance liquid chromatography (HPLC) has been utilized for the determination of related compounds in biological matrices, indicating the importance of analytical methods in the pharmacokinetic studies of these molecules (Zhong, 1991).

Biochemical Studies : The role of dual orexin receptor antagonists (DORAs) in promoting sleep without disrupting sleep architecture has been investigated, showcasing the relevance of oxadiazole derivatives in sleep disorders. This underlines the broader applicability of these chemical frameworks in targeting specific receptor pathways for therapeutic purposes (Brotschi et al., 2019).

作用機序

Target of Action

Compounds with a 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially inhibiting or activating biochemical pathways.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cancer therapy, pparα/δ activation, and sirtuin 2 inhibition .

Pharmacokinetics

The 1,2,4-oxadiazole motif is known for its good bioavailability and metabolic stability .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have potential therapeutic effects in the treatment of diseases related to its targets .

Safety and Hazards

将来の方向性

The future directions in the research of 1,2,4-oxadiazole derivatives are promising. They have been recognized for their potential in various therapeutic applications, including cancer therapy , treatment of age-related diseases , antimicrobials , and more. The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

特性

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c26-20(17-11-21-15-5-1-2-6-16(15)22-17)25-9-3-4-13(12-25)10-18-23-19(24-27-18)14-7-8-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSDJVPMPASZCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)CC4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)

![2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2799522.png)

![1-methyl-4-(thiophen-3-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2799523.png)

![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2799525.png)

![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)

![3-chloro-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2799531.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)